![molecular formula C12H17N3O2 B7554672 [6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone (referred to as MAP-4) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MAP-4 is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell survival, proliferation, and metabolism.
Mecanismo De Acción
MAP-4 is a selective inhibitor of PKB, which is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. PKB is activated by various growth factors and cytokines, and it phosphorylates downstream targets that regulate cell growth, survival, and metabolism. MAP-4 binds to the ATP-binding site of PKB, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of PKB by MAP-4 has several biochemical and physiological effects. In cancer cells, the inhibition of PKB by MAP-4 induces apoptosis and inhibits cell proliferation. In diabetes, the inhibition of PKB by MAP-4 improves insulin sensitivity and glucose uptake. In neurodegenerative diseases, the inhibition of PKB by MAP-4 promotes neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MAP-4 in lab experiments is its high selectivity for PKB, which minimizes off-target effects. Additionally, MAP-4 has a well-defined mechanism of action, which makes it easier to interpret the results of experiments. However, one of the limitations of using MAP-4 is its potential toxicity, as PKB plays a crucial role in many physiological processes. Therefore, careful dosing and monitoring are required to minimize toxicity.
Direcciones Futuras
There are several future directions for the study of MAP-4. One direction is the development of more potent and selective inhibitors of PKB. Another direction is the study of the combination of MAP-4 with other anticancer drugs to improve efficacy. Additionally, the study of the effects of MAP-4 on other physiological processes, such as inflammation and immune function, could provide insights into its potential applications in other fields. Finally, the development of MAP-4 as a therapeutic agent for cancer, diabetes, and neurodegenerative diseases requires further preclinical and clinical studies to determine its safety and efficacy.
Conclusion:
MAP-4 is a potent and selective inhibitor of PKB, which has potential applications in cancer research, diabetes, and neurodegenerative diseases. Its well-defined mechanism of action and high selectivity make it a valuable tool in scientific research. However, its potential toxicity requires careful dosing and monitoring. Further studies are needed to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of MAP-4 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 3-chloro-6-nitropyridine with methylamine to form 6-(methylamino)pyridine-3-amine. The second step involves the reaction of 6-(methylamino)pyridine-3-amine with 3-methylmorpholine-4-carbaldehyde to form [6-(methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
MAP-4 has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of MAP-4 is in cancer research. PKB is overexpressed in many types of cancer, and its inhibition by MAP-4 has been shown to induce apoptosis (programmed cell death) of cancer cells. MAP-4 has also been studied for its potential use in treating diabetes, as PKB plays a crucial role in insulin signaling. Additionally, MAP-4 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as PKB is involved in neuronal survival and function.
Propiedades
IUPAC Name |
[6-(methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-8-17-6-5-15(9)12(16)10-3-4-11(13-2)14-7-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKCKPUKGIITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CN=C(C=C2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
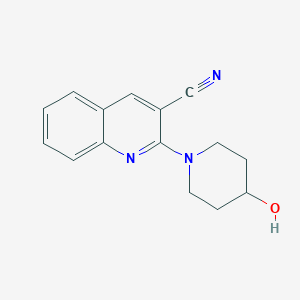
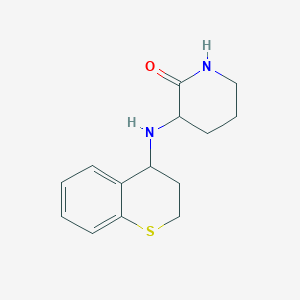
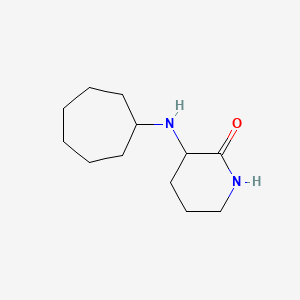
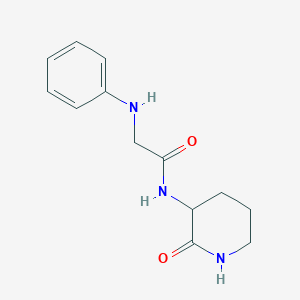
![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)
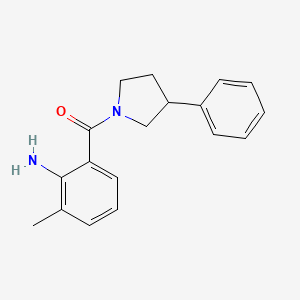
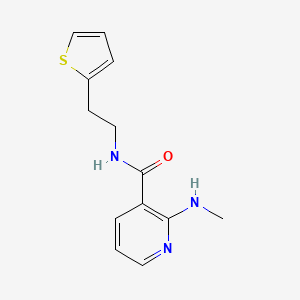
![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)